

Quality Control of ^{99m}Tc -HYNIC-iPSMA: Application Notes and Protocols

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Compound of Interest

Compound Name: HYNIC-iPSMA TFA

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This document provides a detailed protocol for the quality control of Technetium-99m labeled HYNIC-iPSMA (^{99m}Tc -HYNIC-iPSMA), a radiopharmaceutical used for SPECT imaging in prostate cancer. Adherence to these quality control procedures is critical to ensure the safety, efficacy, and reliability of the radiopharmaceutical for clinical and research applications.

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the imaging and therapy of prostate cancer. ^{99m}Tc -HYNIC-iPSMA is a SPECT imaging agent that targets PSMA-expressing cells. The quality control of this radiopharmaceutical is mandatory to ensure it is sterile, pyrogen-free, and possesses high radiochemical purity before administration.^[1] This protocol outlines the necessary procedures for the comprehensive quality control of ^{99m}Tc -HYNIC-iPSMA.

Materials and Equipment

- ^{99m}Tc -HYNIC-iPSMA kit (containing HYNIC-iPSMA precursor, EDDA, Tricine, and Stannous Chloride)
- Sodium Pertechnetate ($\text{Na}^{99m}\text{TcO}_4$) eluate from a $^{99}\text{Mo}/^{99m}\text{Tc}$ generator
- Instant Thin Layer Chromatography (ITLC-SG) strips

- High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
- Mobile phases for chromatography (e.g., methyl ethyl ketone, 0.1M sodium citrate, methanol/1M ammonium acetate)
- Dose calibrator
- pH meter or pH indicator strips
- Sterile vials and syringes
- Incubator
- Limulus Amebocyte Lysate (LAL) test kits
- Sterile culture media (e.g., fluid thioglycollate, soybean casein digest)
- Gamma counter

Experimental Protocols

Preparation of ^{99m}Tc -HYNIC-iPSMA

The synthesis of ^{99m}Tc -HYNIC-iPSMA is typically performed using a kit formulation.[2]

Protocol:

- To a sterile vial containing the lyophilized kit components (typically 10 mg of HYNIC-Glu-Urea-A, 0.5 mL of EDDA, 0.5 ml of Tricine solution, and 25 μL of SnCl_2 solution), add a sterile, non-pyrogenic solution of Sodium Pertechnetate ($\text{Na}^{99m}\text{TcO}_4$) with an activity of 1110 to 2220 MBq.[2]
- Add 1.0 mL of 0.2 M phosphate buffer solution (pH 7.0).[2]
- Incubate the vial in a boiling water bath or a block heater at 95-100°C for 15 minutes.[2][3]
- Allow the vial to cool to room temperature before proceeding with quality control tests. The final solution should be clear and transparent with a pH between 6.5 and 7.5.[2]

Radiochemical Purity (RCP) Determination

The radiochemical purity of ^{99m}Tc -HYNIC-iPSMA must be not less than 95%.^[2]^[3] This is determined by assessing the percentage of the desired radiolabeled compound and potential radiochemical impurities such as free pertechnetate ($^{99m}\text{TcO}_4^-$) and hydrolyzed-reduced technetium ($^{99m}\text{TcO}_2$). Both Instant Thin Layer Chromatography (ITLC) and High-Performance Liquid Chromatography (HPLC) can be used.^[3]

Protocol:

- Spot a small drop of the final ^{99m}Tc -HYNIC-iPSMA solution onto two separate ITLC-SG strips.
- Develop the first strip in methyl ethyl ketone (MEK). In this system, free $^{99m}\text{TcO}_4^-$ moves with the solvent front ($R_f = 1$), while ^{99m}Tc -HYNIC-iPSMA and $^{99m}\text{TcO}_2$ remain at the origin ($R_f = 0$).
- Develop the second strip in a mixture of methanol and 1M ammonium acetate (1:1 v/v) or 0.1M sodium citrate.^[4] In this system, ^{99m}Tc -HYNIC-iPSMA and free $^{99m}\text{TcO}_4^-$ move with the solvent front, while $^{99m}\text{TcO}_2$ remains at the origin.
- After development, cut the strips in half and measure the radioactivity of each segment using a gamma counter.
- Calculate the percentage of each species using the following formulas:
 - % Free $^{99m}\text{TcO}_4^-$ = (Counts at solvent front in MEK / Total counts in MEK strip) x 100
 - % $^{99m}\text{TcO}_2$ = (Counts at origin in methanol/ammonium acetate / Total counts in methanol/ammonium acetate strip) x 100
 - % ^{99m}Tc -HYNIC-iPSMA = 100 - (% Free $^{99m}\text{TcO}_4^-$) - (% $^{99m}\text{TcO}_2$)

Protocol:

- Set up an HPLC system with a suitable column (e.g., C18) and a radioactivity detector.^[5]

- Use a gradient solvent system, for example, starting with 0.1% TFA in water and transitioning to 0.1% TFA in acetonitrile.[6]
- Inject a small volume of the ^{99m}Tc -HYNIC-iPSMA solution.
- Analyze the resulting radiochromatogram to identify and quantify the peak corresponding to ^{99m}Tc -HYNIC-iPSMA and any impurity peaks.
- Calculate the radiochemical purity by dividing the area of the ^{99m}Tc -HYNIC-iPSMA peak by the total area of all peaks in the chromatogram.

Sterility Testing

Due to the short half-life of ^{99m}Tc , radiopharmaceuticals are often dispensed before the completion of sterility testing.[7] However, the test should be initiated on the day of preparation.

Protocol:

- In an aseptic environment, inoculate two types of sterile culture media with the ^{99m}Tc -HYNIC-iPSMA solution.
- Use fluid thioglycollate medium to test for bacterial contamination, incubating at 37°C for 7 to 14 days.[7]
- Use soybean casein digest medium to test for fungal contamination, incubating at 25°C for 7 to 14 days.[7]
- Observe the media for any signs of microbial growth (e.g., turbidity). The absence of growth indicates sterility.

Pyrogen (Bacterial Endotoxin) Testing

The Limulus Amebocyte Lysate (LAL) test is a sensitive method for detecting bacterial endotoxins and is preferred over the rabbit pyrogen test for radiopharmaceuticals.[7][8]

Protocol:

- Follow the instructions provided with the commercial LAL test kit.

- Briefly, a sample of the ^{99m}Tc -HYNIC-iPSMA solution is mixed with the LAL reagent.
- The formation of a gel or a color change (depending on the specific LAL method) indicates the presence of endotoxins.
- The endotoxin level must be within the acceptable limits specified by the relevant pharmacopeia.

Stability Testing

The stability of ^{99m}Tc -HYNIC-iPSMA should be assessed to ensure its quality over its intended shelf-life.

Protocol:

- In Vitro Stability in Saline:
 - Store the final ^{99m}Tc -HYNIC-iPSMA solution at room temperature.
 - At various time points (e.g., 1, 2, 4, 6, and 24 hours), determine the radiochemical purity using ITLC or HPLC as described in section 3.2.[\[9\]](#)
- In Vitro Stability in Human Serum:
 - Incubate an aliquot of the ^{99m}Tc -HYNIC-iPSMA solution with human serum at 37°C.[\[9\]](#)[\[10\]](#)
 - At specified time points (e.g., 1, 2, 4 hours), precipitate the proteins (e.g., with acetonitrile) and centrifuge.[\[6\]](#)[\[10\]](#)
 - Analyze the supernatant for radiochemical purity using HPLC.[\[6\]](#)

Data Presentation

Table 1: Quality Control Specifications for ^{99m}Tc -HYNIC-iPSMA

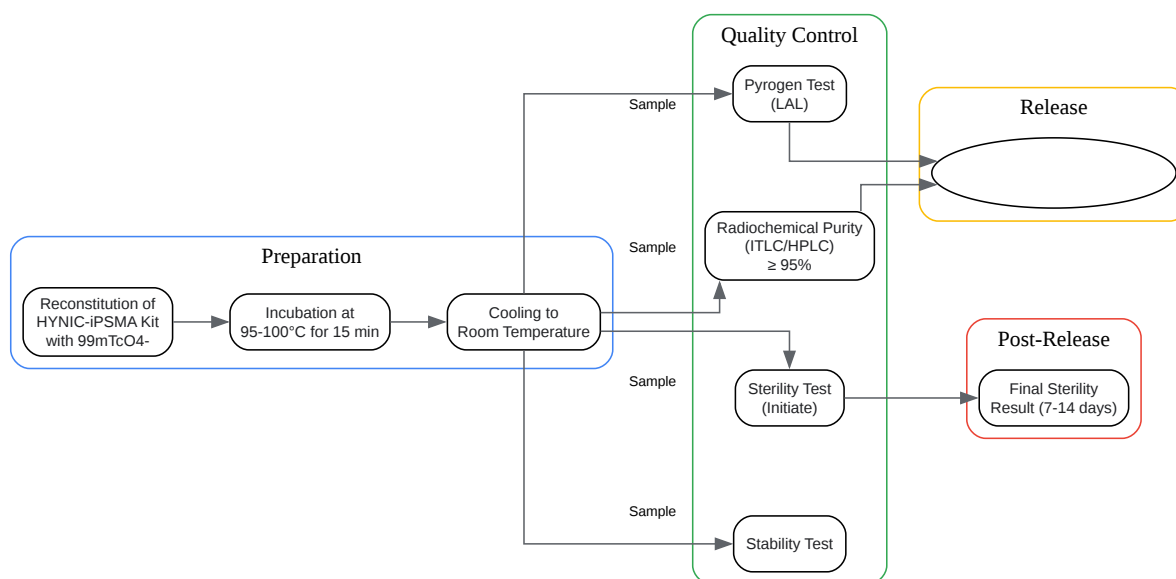
Parameter	Specification	Method
Appearance	Clear, colorless solution	Visual Inspection
pH	6.5 - 7.5	pH meter or strip
Radiochemical Purity	≥ 95%	ITLC or HPLC
Sterility	No microbial growth	USP Sterility Test
Bacterial Endotoxins	Within specified limits	LAL Test

Table 2: Example of Stability Data for ^{99m}Tc-HYNIC-iPSMA

Time (hours)	Radiochemical Purity in Saline at Room Temp. (%)	Radiochemical Purity in Human Serum at 37°C (%)
0	> 99	> 99
1	> 98	> 97
2	> 97	> 96
4	> 95	> 95
6	> 94	Not Applicable
24	> 90	Not Applicable

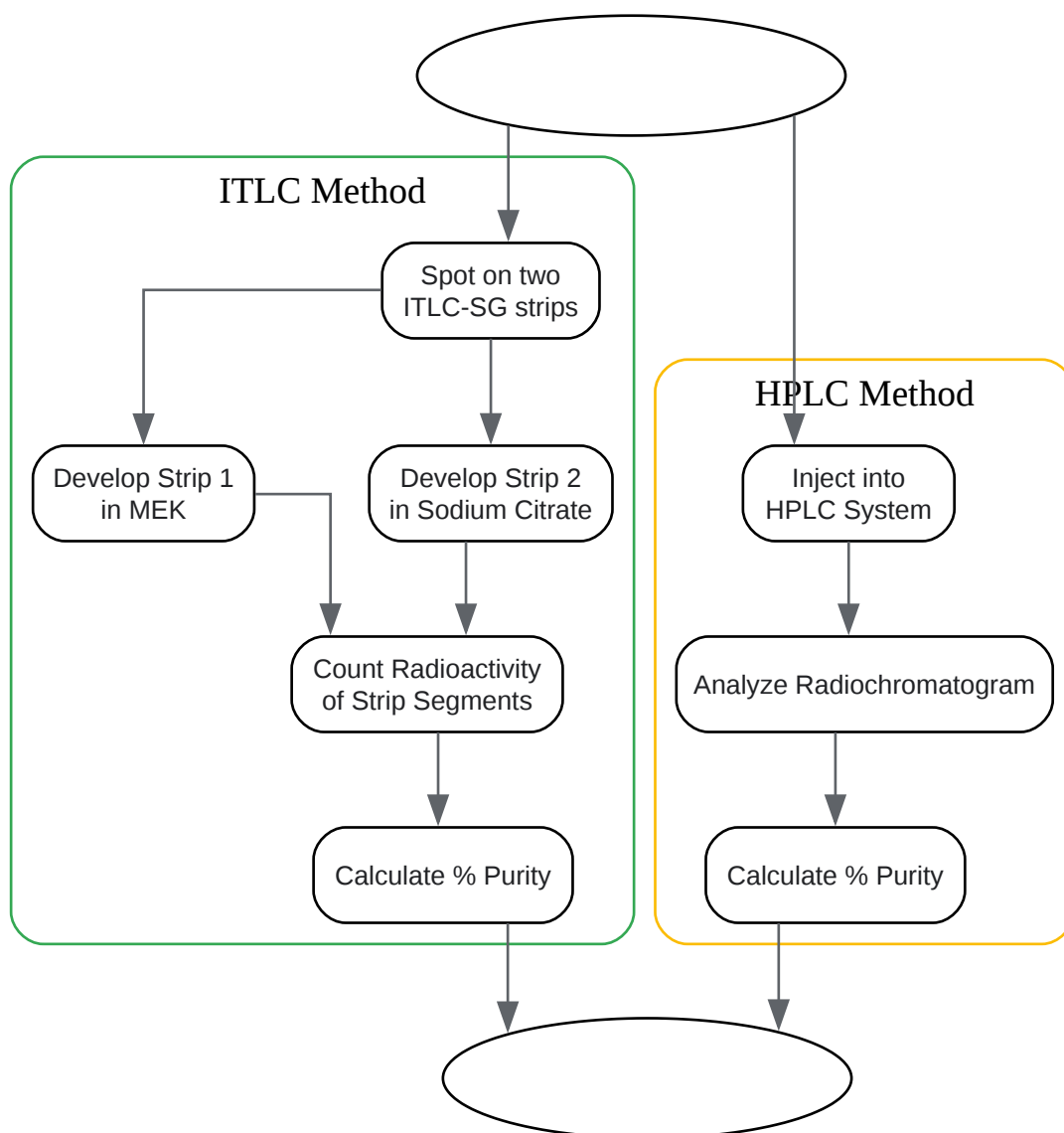
Note: These are example values; actual results may vary.

Visualization of Workflows



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Caption: Quality control workflow for ^{99m}Tc -HYNIC-iPSMA.



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Caption: Radiochemical purity determination workflow.

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